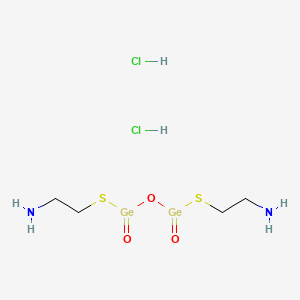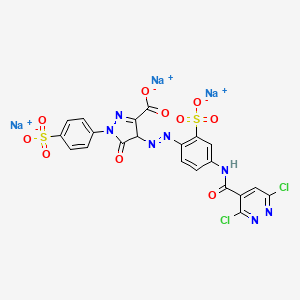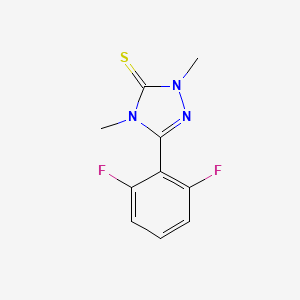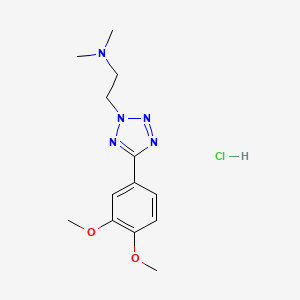
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C15H23N5O2·HCl. This compound is known for its unique structure, which includes a tetrazole ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a dimethoxybenzene derivative reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and batch processing.
化学反応の分析
Types of Reactions
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethanamine or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological processes, which can lead to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-diethyl-, monohydrochloride
- 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, dihydrochloride
Uniqueness
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and dimethoxyphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
158553-53-8 |
|---|---|
分子式 |
C13H20ClN5O2 |
分子量 |
313.78 g/mol |
IUPAC名 |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5O2.ClH/c1-17(2)7-8-18-15-13(14-16-18)10-5-6-11(19-3)12(9-10)20-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChIキー |
DKIPKDRZRCIFKZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



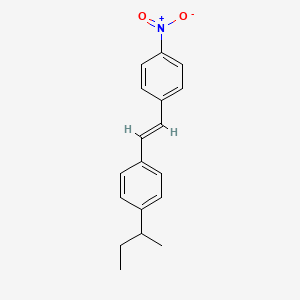
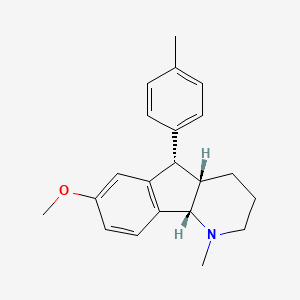
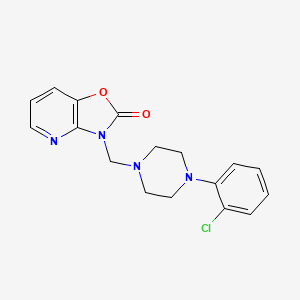

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)

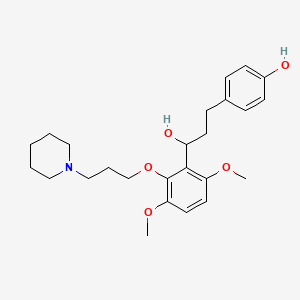
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)

